molecular formula C5H11N B1315530 N-ethylcyclopropanamine CAS No. 26389-72-0

N-ethylcyclopropanamine

Cat. No.: B1315530
CAS No.: 26389-72-0
M. Wt: 85.15 g/mol
InChI Key: ULEZWUGQDAQWPT-UHFFFAOYSA-N
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Description

N-ethylcyclopropanamine is an organic compound with the molecular formula C₅H₁₁N. It is a cyclopropane derivative where an ethyl group is attached to the nitrogen atom of cyclopropanamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylcyclopropanamine can be synthesized through the alkylation of cyclopropanamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl iodide or ethyl bromide to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of high-pressure reactors and automated systems can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-ethylcyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

Scientific Research Applications

N-ethylcyclopropanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: this compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-ethylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Uniqueness: N-ethylcyclopropanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group can influence its reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

N-ethylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-6-5-3-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEZWUGQDAQWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518734
Record name N-Ethylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26389-72-0
Record name N-Ethylcyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26389-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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